N'-[(E)-(3-bromo-4-hydroxyphenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide
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Overview
Description
N’-[(E)-(3-bromo-4-hydroxyphenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features multiple bromine atoms and hydroxyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-bromo-4-hydroxyphenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide typically involves the condensation of 3-bromo-4-hydroxybenzaldehyde with 2-(2,4,6-tribromophenoxy)acetohydrazide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the presence of a catalyst like acetic acid to facilitate the condensation reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-bromo-4-hydroxyphenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove bromine atoms or convert carbonyl groups to alcohols.
Substitution: Bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or dehalogenated compounds.
Scientific Research Applications
N’-[(E)-(3-bromo-4-hydroxyphenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N’-[(E)-(3-bromo-4-hydroxyphenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound’s bromine atoms and hydroxyl groups allow it to form strong interactions with these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial activity or modulation of metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- **N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetohydrazide
- **N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Uniqueness
N’-[(E)-(3-bromo-4-hydroxyphenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide is unique due to its multiple bromine atoms and hydroxyl groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C15H10Br4N2O3 |
---|---|
Molecular Weight |
585.9 g/mol |
IUPAC Name |
N-[(E)-(3-bromo-4-hydroxyphenyl)methylideneamino]-2-(2,4,6-tribromophenoxy)acetamide |
InChI |
InChI=1S/C15H10Br4N2O3/c16-9-4-11(18)15(12(19)5-9)24-7-14(23)21-20-6-8-1-2-13(22)10(17)3-8/h1-6,22H,7H2,(H,21,23)/b20-6+ |
InChI Key |
KZTDWEVFLFFAQL-CGOBSMCZSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1/C=N/NC(=O)COC2=C(C=C(C=C2Br)Br)Br)Br)O |
Canonical SMILES |
C1=CC(=C(C=C1C=NNC(=O)COC2=C(C=C(C=C2Br)Br)Br)Br)O |
Origin of Product |
United States |
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